2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Overview
Description
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an allyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is investigated for its electronic properties and potential use in organic electronic devices.
Mechanism of Action
The mechanism by which 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylethenyl)aniline
- Naphthalene derivatives
Uniqueness
Compared to similar compounds, 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific structural features and the presence of both pyridine and pyrrole rings. This dual-ring system imparts distinct electronic and steric properties, making it a valuable scaffold in various chemical and biological applications.
Properties
IUPAC Name |
2-prop-2-enyl-1H-pyrrolo[3,4-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-12-7-8-3-4-11-6-9(8)10(12)13/h2-4,6H,1,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQJOHVXAZNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579993 | |
Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919093-59-7 | |
Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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